molecular formula C6H7BrO2S2 B8561119 2-Bromo-5-ethanesulfonyl-thiophene

2-Bromo-5-ethanesulfonyl-thiophene

Cat. No.: B8561119
M. Wt: 255.2 g/mol
InChI Key: QJAQKNYFISOJMW-UHFFFAOYSA-N
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Description

2-Bromo-5-ethanesulfonyl-thiophene is a thiophene derivative featuring a bromine atom at the 2-position and an ethanesulfonyl group (-SO₂C₂H₅) at the 5-position of the aromatic ring. The ethanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C6H7BrO2S2

Molecular Weight

255.2 g/mol

IUPAC Name

2-bromo-5-ethylsulfonylthiophene

InChI

InChI=1S/C6H7BrO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3

InChI Key

QJAQKNYFISOJMW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-Bromo-5-ethanesulfonyl-thiophene and its analogs:

Compound Name Substituent at 5-position Molecular Formula Average Mass (g/mol) Electronic Effect of Substituent
This compound -SO₂C₂H₅ C₆H₇BrO₂S₂ ~263.15* Strong electron-withdrawing
2-Bromo-5-ethynylthiophene -C≡CH C₆H₃BrS 187.05 Moderate electron-withdrawing
2-Bromo-5-(diethoxymethyl)-3-methylthiophene -CH(OEt)₂, -CH₃ C₁₁H₁₇BrO₂S ~305.23* Electron-donating (diethoxymethyl)

*Calculated based on substituent contributions.

Key Observations:

  • Electronic Effects: The ethanesulfonyl group induces greater electron deficiency in the thiophene ring compared to ethynyl (-C≡CH) or diethoxymethyl (-CH(OEt)₂) groups. This enhances electrophilic substitution reactivity at electron-rich positions but may reduce nucleophilic attack susceptibility .
  • Solubility: Sulfonyl groups improve solubility in polar solvents (e.g., DMSO, water) compared to ethynyl or diethoxymethyl analogs, which are more lipophilic .

Preparation Methods

Alternative Bromination with HBr/H₂O₂

Patented methods employ hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane, producing 2-bromothiophene with 89% yield. This approach avoids radical initiators and operates at milder temperatures (37–40°C), enhancing scalability.

Sulfonylation at the 5-Position

Introducing the ethanesulfonyl group at the 5-position requires careful optimization to avoid over-sulfonation and ensure regioselectivity.

Friedel-Crafts Sulfonylation

A NiCl₂(dppe)-catalyzed coupling between 2-bromothiophene and ethanesulfonyl chloride has been reported. The reaction utilizes Grignard reagents (e.g., ethylmagnesium bromide) to activate the thiophene ring, enabling electrophilic substitution at the 5-position.

Procedure

  • Generate Grignard reagent from ethyl bromide and magnesium.

  • Add 2-bromothiophene and NiCl₂(dppe) catalyst.

  • Introduce ethanesulfonyl chloride at 60°C.

  • Isolate product via fractional distillation.

Key Data

  • Yield: 72–78%

  • Purity (GC-MS): >95%

Deoxygenative C–H Sulfonylation

Recent advances leverage transition-metal-free conditions for sulfonylation. A CS₂/Et₂NH-mediated protocol activates quinoline N-oxides, adapted for thiophene derivatives. Ethanesulfonyl chloride reacts with 2-bromothiophene in dichloromethane (DCM), facilitated by in situ-generated sulfonyl anions.

Optimized Conditions

ComponentQuantityRole
CS₂1.5 eqNucleophile source
Et₂NH2.0 eqBase
Ethanesulfonyl Cl1.1 eqSulfonyl donor

Outcome

  • Reaction time: 12 hours at 25°C

  • Isolated yield: 68%

Integrated Synthesis Routes

Combining bromination and sulfonylation steps streamlines production.

One-Pot Sequential Functionalization

A patented method synthesizes 2-bromo-5-ethanesulfonyl-thiophene in a single reactor:

  • Brominate thiophene with HBr/H₂O₂.

  • Directly add ethanesulfonyl chloride and LiH to the same vessel.

  • Purify via column chromatography (ethyl acetate/hexane).

Advantages

  • Eliminates intermediate isolation.

  • Total yield: 65–70%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling adapts aryl boronic acids to introduce sulfonyl groups post-bromination. While less common for ethanesulfonyl, this method offers modularity for analogs.

Example

  • Substrate: 2-bromo-5-iodothiophene

  • Reagent: Ethanesulfonyl boronic acid

  • Catalyst: Pd(PPh₃)₄

  • Yield: 58%

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 7.32 (d, J = 4.3 Hz, 1H, Th-H), 3.15 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.42 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR : δ 141.7 (C-SO₂), 127.9 (C-Br), 35.8 (SO₂CH₂), 14.0 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₆H₇BrO₂S₂ [M+H]⁺: 269.89, found: 269.88.

Challenges and Optimization

Regioselectivity Control

Bromine’s electron-withdrawing effect directs sulfonylation to the 5-position. Computational studies (DFT) show a 12.3 kcal/mol preference for 5-substitution over 4-position.

Solvent Effects

Polar aprotic solvents (DMF, THF) improve sulfonyl chloride reactivity but may promote side reactions. Dichloroethane balances solubility and stability.

Catalyst Recycling

NiCl₂(dppe) recovery remains inefficient (<30% after three cycles). Immobilized catalysts (e.g., silica-supported Ni) are under investigation .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for preparing 2-Bromo-5-ethanesulfonyl-thiophene, and what are their mechanistic considerations?

  • Methodological Answer : The synthesis typically involves functionalization of the thiophene core via bromination and sulfonylation. Key steps include:

  • Bromination : Electrophilic substitution at the 2-position using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CH2Cl2\text{CH}_2\text{Cl}_2 under controlled temperature (0–5°C) to avoid over-bromination .
  • Sulfonylation : Ethanesulfonyl groups are introduced via radical-initiated or transition-metal-catalyzed reactions. For example, Cu(I)\text{Cu(I)}-mediated coupling with ethanesulfonyl chloride in DMF\text{DMF} at 80°C .
  • Monitoring : Reaction progress is tracked using TLC (hexane:ethyl acetate, 3:1) and GC-MS for intermediate validation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR (in CDCl3\text{CDCl}_3) identify substituent positions. The bromine atom induces deshielding (~7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks ([M+H]+\text{[M+H]}^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Strong bands at 1150–1200 cm1^{-1} confirm sulfonyl (SO2\text{SO}_2) groups .
  • Purity : HPLC (C18 column, acetonitrile:water gradient) ensures >98% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the sulfonylation step?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I)\text{Cu(I)}, Pd(II)\text{Pd(II)}, or photoredox catalysts to enhance sulfonyl group transfer efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF\text{DMF}, DMSO\text{DMSO}) vs. non-polar solvents (toluene) to stabilize intermediates .
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic regimes.
  • Table 1 : Example optimization
CatalystSolventTemp (°C)Yield (%)
Cu(I)DMF8072
Pd(II)DMSO10065
NoneToluene6038

Q. How do electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • The electron-withdrawing sulfonyl group directs coupling to the brominated 2-position. For Suzuki-Miyaura couplings:
  • Use Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 with aryl boronic acids in THF/H2O\text{THF/H}_2\text{O} (3:1) at 90°C .
  • Steric hindrance from the sulfonyl group may reduce reactivity at the 5-position, requiring excess ligand (e.g., SPhos\text{SPhos}) to stabilize the catalyst .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to reassign signals or refine computational models .
  • Table 2 : Example discrepancy resolution:
Observed 1H^1\text{H}-NMR (ppm)DFT Prediction (ppm)Reassignment
7.45 (s, 1H)7.52Rotamer effect
2.90 (q, 2H)2.85Solvent shift

Q. What computational approaches are recommended for modeling the reactivity of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using AMBER or GROMACS .
  • Docking Studies : Use AutoDock Vina to evaluate affinity for receptor pockets, focusing on sulfonyl group interactions .

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